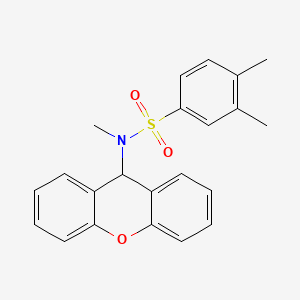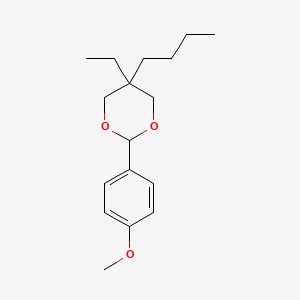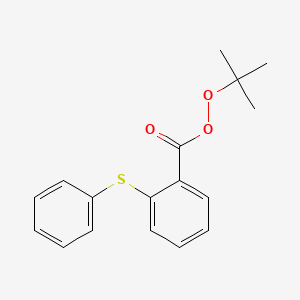![molecular formula C22H22N4O B14736444 Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- CAS No. 5517-32-8](/img/structure/B14736444.png)
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of phenol and azo groups, which contribute to its distinct chemical behavior. It is often used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- typically involves a multi-step process. The initial step often includes the nitration of phenol to introduce nitro groups, followed by reduction to form amino groups. These amino groups are then diazotized and coupled with phenol derivatives to form the azo compound. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted phenol derivatives.
Scientific Research Applications
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is utilized in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- involves its interaction with molecular targets through its phenol and azo groups. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The pathways involved often include electron transfer and radical formation, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 4-(1,1-dimethylethyl)-, 1-(hydrogen carbonate)
- Phenol, 4-(1,1-dimethylethyl)-, polymer with ethyne
- Phenol, 4-(1,1-dimethylethyl)-, 1,1’,1’'-phosphate
Uniqueness
Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]- is unique due to its dual azo groups, which impart distinct chemical properties compared to other phenol derivatives. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired.
Properties
CAS No. |
5517-32-8 |
|---|---|
Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
4-tert-butyl-2-[(4-phenyldiazenylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C22H22N4O/c1-22(2,3)16-9-14-21(27)20(15-16)26-25-19-12-10-18(11-13-19)24-23-17-7-5-4-6-8-17/h4-15,27H,1-3H3 |
InChI Key |
BWVSXJCXZQBCNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

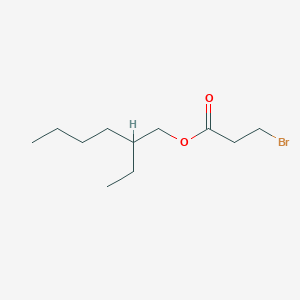
![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
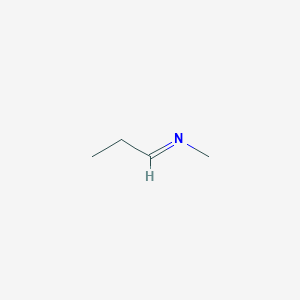
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
![3-chloro-4-[[2-chloro-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14736405.png)
arsane](/img/structure/B14736407.png)
![Benzyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-3-oxo-2-{[1-phenyl-3-(2,4,6-trimethylphenyl)-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14736408.png)
![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)
